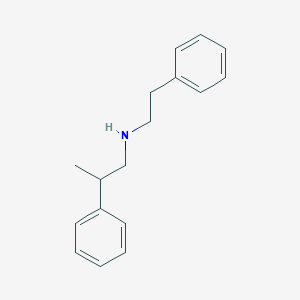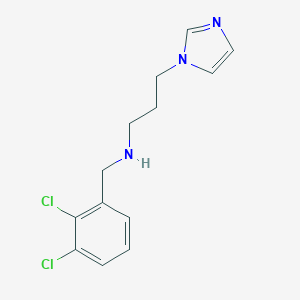![molecular formula C19H16N2O2S B267879 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol](/img/structure/B267879.png)
2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTP is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine ring system, which is a common structural motif found in many biologically active compounds.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol is not fully understood, but it is believed to act through multiple pathways. 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to inhibit the activity of various enzymes, including tyrosine kinases, cyclin-dependent kinases, and histone deacetylases. 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has also been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Additionally, 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to have various biochemical and physiological effects in vitro and in vivo. 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. In Alzheimer's disease, 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to inhibit the aggregation of beta-amyloid and reduce neuroinflammation. In Parkinson's disease, 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
実験室実験の利点と制限
2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol also has some limitations, including its low bioavailability and potential toxicity at high doses.
将来の方向性
There are several future directions for research on 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol. One area of research could focus on the development of 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol analogs with improved bioavailability and potency. Another area of research could focus on the use of 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol as a potential therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further research could be done to elucidate the mechanism of action of 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol and its potential interactions with other drugs.
合成法
The synthesis of 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol involves the reaction of 2-aminophenol with 2-bromoanisole in the presence of a palladium catalyst to form 2-(2-methoxyphenyl)benzoxazole. The benzoxazole is then reacted with 1,3-dibromo-2-propanol in the presence of a base to form the thieno[2,3-d]pyrimidine ring system. The final step involves the reduction of the nitro group to form the hydroxyl group, resulting in the formation of 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol.
科学的研究の応用
2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to inhibit the aggregation of beta-amyloid, which is a key pathological hallmark of the disease. In Parkinson's disease, 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
特性
製品名 |
2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol |
|---|---|
分子式 |
C19H16N2O2S |
分子量 |
336.4 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-23-15-10-6-5-9-13(15)17-20-18(22)16-14(11-24-19(16)21-17)12-7-3-2-4-8-12/h2-11,17,21H,1H3,(H,20,22) |
InChIキー |
QYIQVVUHXGXINL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
正規SMILES |
COC1=CC=CC=C1C2NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)
![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)
![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)

![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)
![N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267817.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)
![2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B267830.png)